Cas no 7241-08-9 (sodium (thiomorpholine-4-carbothioyl)sulfanide)

sodium (thiomorpholine-4-carbothioyl)sulfanide 化学的及び物理的性質
名前と識別子
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- [1,1-bis(bromomercurio)-2-oxo-ethyl]-bromo-mercury
- sodium (thiomorpholine-4-carbothioyl)sulfanide
- DTXSID80413775
- 7241-08-9
- [1,1-bis(bromomercurio)-2-oxoethyl]-bromomercury
-
- インチ: InChI=1S/C2HO.3BrH.3Hg/c1-2-3;;;;;;/h2H;3*1H;;;/q;;;;3*+1/p-3
- InChIKey: AFCMGSKTDUKOQS-UHFFFAOYSA-K
- ほほえんだ: C(=O)C([Hg]Br)([Hg]Br)[Hg]Br
計算された属性
- せいみつぶんしりょう: 865.65563
- どういたいしつりょう: 883.66968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 86.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
sodium (thiomorpholine-4-carbothioyl)sulfanide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085871-0.25g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
Enamine | EN300-1085871-1.0g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1085871-5.0g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1085871-10g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 95% | 10g |
$3131.0 | 2023-10-27 | |
Enamine | EN300-1085871-0.1g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1085871-0.5g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1085871-0.05g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1085871-5g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 95% | 5g |
$2110.0 | 2023-10-27 | |
Enamine | EN300-1085871-10.0g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1085871-2.5g |
sodium (thiomorpholine-4-carbothioyl)sulfanide |
7241-08-9 | 95% | 2.5g |
$1428.0 | 2023-10-27 |
sodium (thiomorpholine-4-carbothioyl)sulfanide 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
sodium (thiomorpholine-4-carbothioyl)sulfanideに関する追加情報
Introduction to Sodium (thiomorpholine-4-carbothioyl)sulfanide (CAS No. 7241-08-9)
Sodium (thiomorpholine-4-carbothioyl)sulfanide is a specialized chemical compound with the CAS number 7241-08-9. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential applications. The molecule consists of a sodium cation paired with a thiomorpholine-4-carbothioyl sulfanide anion, which contributes to its reactivity and utility in various chemical transformations.
The thiomorpholine-4-carbothioyl moiety is particularly noteworthy for its ability to participate in coordination chemistry, making it a valuable component in the synthesis of metal complexes. These complexes have shown promise in catalysis, material science, and as intermediates in drug development. The sulfanide group further enhances the compound's versatility by enabling nucleophilic substitution reactions, which are crucial in organic synthesis.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from sulfur-containing heterocycles. Sodium (thiomorpholine-4-carbothioyl)sulfanide has emerged as a key intermediate in the synthesis of such agents. Its structural features allow for modifications that can fine-tune biological activity, making it a valuable building block for drug discovery programs. Specifically, researchers have explored its use in creating derivatives with enhanced binding affinity to biological targets, such as enzymes and receptors.
One of the most compelling aspects of this compound is its role in the development of chiral sulfanides. Chirality is a critical factor in pharmaceuticals, as it often determines the efficacy and selectivity of a drug. The thiomorpholine ring provides a suitable framework for introducing chirality, enabling the synthesis of enantiomerically pure compounds. These enantiomers can exhibit different pharmacological properties, making them attractive candidates for further development.
The application of sodium (thiomorpholine-4-carbothioyl)sulfanide extends beyond pharmaceuticals into the realm of materials science. Its ability to form stable complexes with transition metals has led to investigations into its use as a ligand in catalytic systems. These systems have been explored for their potential in green chemistry initiatives, aiming to develop more sustainable synthetic routes. The compound's role in facilitating cross-coupling reactions, particularly palladium-catalyzed reactions, has been particularly well-documented.
Recent studies have also highlighted the compound's utility in bioconjugation techniques. The sulfanide group serves as an excellent handle for linking biomolecules such as peptides and proteins. This capability is crucial for developing biopharmaceuticals and diagnostic agents. Researchers have leveraged sodium (thiomorpholine-4-carbothioyl)sulfanide to create novel conjugates that exhibit improved stability and bioavailability, which are essential factors for therapeutic efficacy.
The synthesis of sodium (thiomorpholine-4-carbothioyl)sulfanide itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences that can be challenging to scale up. However, advances in synthetic methodologies have made it possible to produce this compound more efficiently. Recent innovations include the use of flow chemistry techniques, which offer better control over reaction conditions and improve reproducibility.
The safety profile of sodium (thiomorpholine-4-carbothioyl)sulfanide is another area of interest. While it is not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure safe laboratory practices. Researchers have conducted comprehensive toxicological studies to assess its potential health effects. These studies have generally shown that the compound is well-tolerated at moderate concentrations but may require protective measures when handling large quantities.
In conclusion, sodium (thiomorpholine-4-carbothioyl)sulfanide (CAS No. 7241-08-9) is a versatile compound with significant applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate in drug development and a promising candidate for catalytic systems. As research continues to uncover new applications for this compound, its importance in scientific endeavors is likely to grow even further.
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